Glatiramer - 28704-27-0

Glatiramer

Catalog Number: EVT-373994
CAS Number: 28704-27-0
Molecular Formula: C23H41N5O11
Molecular Weight: 563.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glatiramer acetate is a synthetic polypeptide composed of four naturally occurring amino acids: L-glutamic acid, L-alanine, L-tyrosine, and L-lysine. [, , ] It is a complex mixture of polypeptides with varying molecular weights, ranging from 2,000 to 40,000 Daltons. [] Glatiramer acetate is structurally similar to myelin basic protein, a component of the myelin sheath that protects nerve fibers. [, ] In scientific research, glatiramer acetate is primarily employed as a model for studying immunomodulation, particularly in the context of autoimmune disorders. [, ]

Synthesis Analysis

Glatiramer acetate is synthesized by the polymerization of N-carboxyanhydrides of the four amino acids: L-alanine, benzyl-protected L-glutamic acid, L-lysine protected by trifluoroacetic acid (TFA), and L-tyrosine protected by TFA. [] The polymerization process results in a protected copolymer, which then undergoes a series of steps:

  • Partial Depolymerization: The protected copolymer is partially depolymerized to remove the benzyl protecting groups, creating a partially depolymerized product. The presence of water during this step is crucial for controlling the copolymer composition. []
  • TFA Deprotection: The partially depolymerized product is then treated to remove the TFA protecting groups from the L-lysine residues, forming glatiramer acetate. []
  • Purification: The resulting glatiramer acetate is purified to remove impurities and obtain the final product. []
Molecular Structure Analysis

Glatiramer acetate is a random copolymer, meaning the four constituent amino acids are arranged in a non-repetitive, random sequence within the polypeptide chains. [] The molar fractions of the amino acids are:

  • L-alanine: 0.38-0.50 []
  • L-glutamic acid: 0.13-0.15 []
  • L-tyrosine: 0.08-0.10 []
  • L-lysine: 0.30-0.40 []

The heterogeneous nature of glatiramer acetate, with its wide range of molecular weights and random amino acid sequences, makes its complete molecular structure difficult to define precisely. []

Mechanism of Action

Glatiramer acetate exerts its effects primarily through immunomodulation, impacting both innate and adaptive immune responses. [, ] While the exact mechanisms remain under investigation, several key actions are proposed:

  • T-cell Modulation: Glatiramer acetate interacts with antigen presenting cells and T-cell receptors, modulating T-cell activation and differentiation. [, ] It can act as an altered peptide ligand, antagonizing T-cell clones specific for myelin basic protein. [] Glatiramer acetate is believed to induce a shift in the balance of T helper (Th) cell subsets, promoting a Th2-dominant response over the pro-inflammatory Th1 response. []
  • Induction of Regulatory Cells: Glatiramer acetate stimulates the production of regulatory T cells, which suppress immune responses and contribute to immune tolerance. [, ]
  • Monocyte Recruitment and Activation: Glatiramer acetate enhances the recruitment of monocytes to the brain, where they are activated to engulf amyloid-β protein, a key contributor to Alzheimer's disease pathology. [] It also stimulates monocytes to produce the regulatory cytokine IL-10, dampening inflammation. []
  • Enhancement of Phagocytosis: Glatiramer acetate increases the expression of scavenger receptors (CD36 and SCARA1) and the amyloid-β-degrading enzyme MMP9 in macrophages, promoting the phagocytosis and degradation of amyloid-β protein. []
Physical and Chemical Properties Analysis
  • Physical State: White to off-white lyophilized powder []
  • Solubility: Soluble in water []
  • Molecular Weight: Heterogeneous mixture of polypeptides ranging from 2,000 to 40,000 Daltons []
  • Surface Positivity: Glatiramer acetate exhibits surface positivity, which is linked to its immunomodulatory activity. []
Applications
  • Immunomodulation Research: Glatiramer acetate serves as a valuable tool for investigating the mechanisms underlying immunomodulation and immune tolerance. [, ] Its effects on T-cell differentiation, regulatory T cell induction, and cytokine production provide insights into immune system regulation. [, , ]
  • Animal Models of Autoimmune Diseases: Glatiramer acetate has been extensively used in animal models of autoimmune diseases, particularly experimental autoimmune encephalomyelitis, to study the pathogenesis of these conditions and to evaluate potential therapeutic interventions. [, , , ]
  • Alzheimer's Disease Research: Glatiramer acetate's ability to enhance monocyte recruitment to the brain, promote amyloid-β phagocytosis, and regulate inflammation makes it a promising candidate for research on Alzheimer's disease. [] Studies using mouse models have demonstrated its potential to attenuate disease progression and improve cognitive function. []
Future Directions
  • Refining the Understanding of its Mechanism of Action: Further investigations are needed to fully elucidate the complex mechanisms by which glatiramer acetate modulates immune responses and impacts cellular processes. [, , ]
  • Exploring its Therapeutic Potential in Other Neurological Disorders: Given its immunomodulatory and neuroprotective properties, exploring glatiramer acetate's efficacy in other neurological disorders beyond multiple sclerosis and Alzheimer's disease holds promise. [, ]
  • Developing Improved Formulations and Delivery Systems: Research on enhancing glatiramer acetate's bioavailability, reducing injection site reactions, and exploring alternative routes of administration could improve its therapeutic potential. []
  • Personalized Medicine Approaches: Identifying genetic markers associated with glatiramer acetate responsiveness could enable tailored treatment strategies for individuals with multiple sclerosis and other conditions. []

Myelin Basic Protein (MBP)

Compound Description: Myelin Basic Protein (MBP) is a protein crucial for the formation and stability of the myelin sheath, a protective covering surrounding nerve fibers in the central nervous system. Autoimmune responses targeting MBP are implicated in the pathogenesis of multiple sclerosis. []

Relevance: Glatiramer Acetate shares structural similarities with MBP, specifically mimicking the amino acid sequence of MBP 82-100. [] This structural mimicry allows Glatiramer Acetate to act as an altered peptide ligand, potentially competing with MBP for binding to immune cells and modulating the immune response against MBP, thus exerting its therapeutic effects in multiple sclerosis. []

Interferon Beta

Compound Description: Interferon Beta (IFNβ) is a naturally occurring cytokine with antiviral and immunomodulatory properties. Several formulations of IFNβ are approved disease-modifying therapies for relapsing forms of multiple sclerosis. [, , , , ]

Relevance: While not structurally related to Glatiramer Acetate, Interferon Beta serves as a key comparator in multiple sclerosis research. Studies compare the efficacy, safety, and cost-effectiveness of Glatiramer Acetate to various Interferon Beta formulations (IFNβ-1a and IFNβ-1b). [, , , ] These comparative studies highlight the relative advantages and disadvantages of each therapy, informing treatment decisions for multiple sclerosis patients.

Mannitol

Compound Description: Mannitol is a sugar alcohol used as a pharmaceutical excipient for its osmotic diuretic properties. It is present in Glatiramer Acetate solution. []

Relevance: Although not directly involved in the therapeutic mechanism of Glatiramer Acetate, Mannitol's presence in the drug solution necessitates its consideration in allergy testing. [] Skin testing in patients with suspected Glatiramer Acetate hypersensitivity often includes Mannitol to rule out any allergic reactions to this excipient.

Dimethyl Fumarate

Compound Description: Dimethyl Fumarate (DMF) is an oral medication approved for treating relapsing forms of multiple sclerosis. It exhibits immunomodulatory effects by activating the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which regulates antioxidant and anti-inflammatory responses. []

Relevance: Dimethyl Fumarate, along with Teriflunomide, represents a newer generation of oral disease-modifying therapies for multiple sclerosis. [] Comparative studies assessing the efficacy, safety, and tolerability of Glatiramer Acetate versus Dimethyl Fumarate and Teriflunomide provide valuable insights into their relative benefits and risks. [] This information aids clinicians in making informed treatment decisions based on individual patient characteristics and preferences.

Teriflunomide

Compound Description: Teriflunomide is an oral immunomodulatory agent approved for treating relapsing forms of multiple sclerosis. It inhibits the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine synthesis, thereby suppressing the proliferation of activated lymphocytes. []

Relevance: Similar to Dimethyl Fumarate, Teriflunomide is a newer oral therapy for multiple sclerosis. [] Head-to-head trials and network meta-analyses comparing Glatiramer Acetate to Teriflunomide, alongside other disease-modifying therapies, contribute to the understanding of their relative efficacy and safety profiles, guiding treatment selection in multiple sclerosis. []

Fingolimod

Compound Description: Fingolimod is an oral medication used to treat relapsing forms of multiple sclerosis. It functions as a sphingosine 1-phosphate receptor modulator, preventing lymphocytes from exiting lymph nodes and migrating to the central nervous system, thereby reducing inflammation. [, ]

Relevance: Fingolimod represents a highly effective oral therapy for relapsing-remitting multiple sclerosis. [, ] Clinical trials and meta-analyses comparing the efficacy and safety of Glatiramer Acetate to Fingolimod provide crucial evidence for treatment selection, particularly when considering factors such as route of administration (injectable versus oral) and individual patient preferences. [, ]

Natalizumab

Compound Description: Natalizumab is a monoclonal antibody targeting α4-integrin, a cell adhesion molecule expressed on lymphocytes. By blocking α4-integrin, Natalizumab inhibits the migration of lymphocytes across the blood-brain barrier, reducing inflammation in the central nervous system. It is a highly effective treatment for relapsing forms of multiple sclerosis but carries a risk of progressive multifocal leukoencephalopathy (PML), a rare and serious brain infection. [, ]

Relevance: Natalizumab is often reserved for patients with highly active relapsing-remitting multiple sclerosis who haven't responded adequately to other therapies, including Glatiramer Acetate. [, ] Studies investigating the safety and efficacy of switching to Natalizumab after treatment with Glatiramer Acetate or other first-line therapies provide essential information for managing multiple sclerosis patients who require escalation of treatment. [, ]

Properties

CAS Number

28704-27-0

Product Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid

Molecular Formula

C23H41N5O11

Molecular Weight

563.6 g/mol

InChI

InChI=1S/C9H11NO3.C6H14N2O2.C5H9NO4.C3H7NO2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6)/t8-;5-;3-;2-/m0000/s1

InChI Key

YLOCGHYTXIINAI-XKUOMLDTSA-N

SMILES

CC(C(=O)O)N.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N

Synonyms

5010, TV
Acetate, Glatiramer
Copaxone
Glatiramer
glatiramer acetate
TV 5010
TV-5010
TV5010

Canonical SMILES

CC(C(=O)O)N.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)O)N.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.